1-(1,3-Thiazol-2-yl)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H12N2S/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2 |
InChI Key |
CGOSXNDYZHUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and advanced purification techniques can also enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine and Analogs
Research Implications and Challenges
The comparison highlights trade-offs between rigidity, polarity, and substituent effects. For instance:
- Thiazole vs. Oxadiazole : Thiazoles generally exhibit better metabolic stability due to sulfur’s electronegativity, whereas oxadiazoles may improve solubility but face hydrolytic instability .
- Substituent Effects : Methyl or cyclopropyl groups modulate lipophilicity but may complicate synthesis or pharmacokinetics .
- Scaffold Flexibility : Cyclopentane’s rigidity likely enhances target binding compared to flexible ethylamine or benzyl-based analogs .
Further studies should explore crystallographic data (e.g., via SHELX or SIR97 ) to resolve conformational preferences and validate structure-activity relationships.
Biological Activity
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine, often encountered in its hydrochloride form, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a thiazole ring and a cyclopentane moiety. This compound has been noted for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The following article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.
The molecular formula of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is C8H12ClN2S, with a molecular weight of approximately 192.71 g/mol. The presence of the thiazole ring is particularly relevant as it is known to contribute to various pharmacological activities.
Biological Activity Overview
Research indicates that 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine exhibits notable biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains.
- Anticancer Potential : It shows promise in inhibiting specific cancer cell lines, indicating potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : The thiazole moiety is often associated with anti-inflammatory properties, which may be relevant for treating inflammatory diseases.
The biological effects of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine are likely mediated through interactions with various molecular targets. The amine group can participate in nucleophilic substitution reactions, while the thiazole ring may engage in electrophilic aromatic substitution. These interactions could modulate enzyme activity or receptor signaling pathways.
Antimicrobial Studies
A study evaluating the antimicrobial properties of thiazole derivatives found that 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 4.5 |
| A549 (lung cancer) | 6.0 |
These findings suggest that the compound may have selective cytotoxicity towards certain cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed using an animal model of inflammation. Results indicated a reduction in inflammatory markers when treated with 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
